

CAS number and chemical properties of 5-(methylsulfonyl)-1H-tetrazole

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Compound of Interest

Compound Name: 5-(methylsulfonyl)-1{H}-tetrazole

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5-(Methylsulfonyl)-1H-tetrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1443279-22-8

This technical guide provides an in-depth overview of 5-(methylsulfonyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological significance.

Chemical Properties

5-(Methylsulfonyl)-1H-tetrazole is a small, nitrogen-rich heterocyclic molecule. The presence of the electron-withdrawing methylsulfonyl group and the tetrazole ring, a known bioisostere for carboxylic acids, imparts unique physicochemical characteristics relevant to its potential as a pharmacologically active agent.[1]



Property	Value	Source
CAS Number	1443279-22-8	[2]
Molecular Formula	C2H4N4O2S	[2]
Molecular Weight	148.14 g/mol	[2]
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Data not available	_

Synthesis

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[3][4][5] For 5-(methylsulfonyl)-1H-tetrazole, a plausible synthetic route involves the reaction of methylsulfonyl cyanide with an azide source.

A theoretical study using density functional theory (B3LYP) suggests that the reaction between methanesulfonyl cyanide (MeSO₂CN) and hydrazoic acid (HN₃) to form 5-(methylsulfonyl)-1H-tetrazole is energetically favorable.[6] The calculations indicate that the reaction proceeds through a stable intermediate, with the electron-withdrawing nature of the methylsulfonyl group facilitating the cyclization process.[6]

Experimental Protocol: General [3+2] Cycloaddition for 5-Substituted-1H-tetrazoles

While a specific, detailed experimental protocol for the synthesis of 5-(methylsulfonyl)-1H-tetrazole is not readily available in the reviewed literature, a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles can be adapted. This often involves the use of a catalyst, such as zinc salts, in a suitable solvent.[5]

Materials:

Alkyl/Aryl Nitrile (e.g., Methylsulfonyl cyanide)



- Sodium Azide (NaN₃)
- Zinc Chloride (ZnCl₂) or other suitable Lewis acid catalyst
- Solvent (e.g., Isopropanol, n-Propanol, or n-Butanol)[5]

Procedure:

- To a solution of the nitrile in the chosen solvent, add sodium azide and the Lewis acid catalyst.
- The reaction mixture is typically heated under reflux for a period of time, which can vary depending on the reactivity of the nitrile.
- Reaction progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve acidification to protonate the tetrazole ring, followed by extraction and purification steps like recrystallization or column chromatography.

Safety Note: Sodium azide and hydrazoic acid are highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Significance and Potential Applications

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate.[1] Tetrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7]

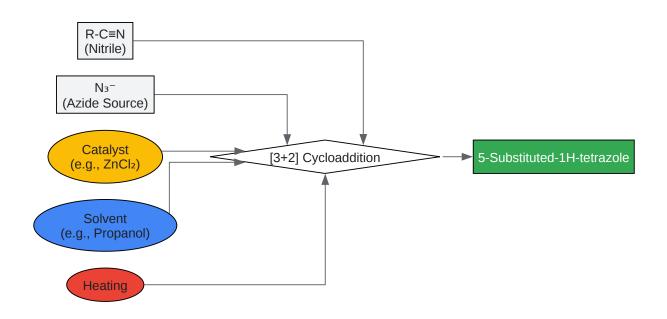
The introduction of a sulfonyl group, as in 5-(methylsulfonyl)-1H-tetrazole, can further influence the biological activity. Sulfonamide-containing compounds are known to possess various therapeutic properties.[8] While specific studies on the biological evaluation of 5-(methylsulfonyl)-1H-tetrazole are not extensively reported, related structures such as 1,5-



disubstituted tetrazole-methanesulfonylindole hybrids have been synthesized and evaluated for their activity against breast cancer cells.[8]

Visualizations

Logical Relationship: General Synthesis of 5-Substituted-1H-tetrazoles



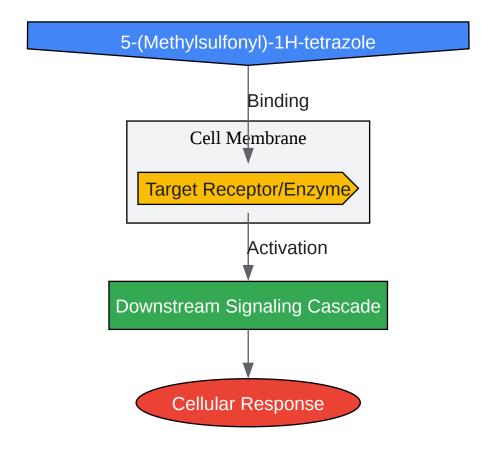
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Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Hypothetical Signaling Pathway Involvement

Given the structural similarities of tetrazoles to carboxylic acids, 5-(methylsulfonyl)-1H-tetrazole could potentially interact with biological targets that recognize carboxylate-containing ligands. The following diagram illustrates a hypothetical interaction with a receptor or enzyme.





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Caption: Hypothetical interaction with a cellular target.

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